molecular formula C6H10O2 B1176867 Cystic Fibrosis Transmembrane Conductance Regulator CAS No. 126880-72-6

Cystic Fibrosis Transmembrane Conductance Regulator

Cat. No. B1176867
CAS RN: 126880-72-6
InChI Key:
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Description

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that acts as a chloride channel and helps maintain the balance of salt and water on many surfaces in the body . It is located on the surface of cells and transports chloride and other molecules, such as bicarbonate . The gene that encodes the CFTR protein is located on chromosome 7 . Mutations in this gene lead to cystic fibrosis (CF), a genetic disease that is difficult to treat .


Synthesis Analysis

The CFTR protein is composed of 1,480 amino acids—the building blocks of all proteins—and is located on the surface of many cells in the body . The CFTR protein contains a single chain of amino acids that are grouped in five functional regions called domains. Two transmembrane domains (TMD1 and TMD2), two cytoplasmic nucleotide-binding domains (NBD1 and NBD2) and a regulatory ® domain make up the CFTR protein . Each domain has a special function when it comes to transporting chloride through the cell surface . Therefore, mutations in different domains cause a range of CF symptoms depending on the extent that chloride transport is affected .


Molecular Structure Analysis

The CFTR protein is composed of two structurally homologous halves, with each half consisting of a membrane-spanning domain (MSD) and a nucleotide-binding domain (NBD); the two halves are linked by a unique regulatory or R domain . The boundaries of the two nucleotide-binding domains (NBDs) and the COOH-terminal tail (C-tail) have been refined, wherein NBD1 was defined as going from P439 to G646, NBD2 as going from A1225 to E1417, and the C-tail as going from E1418 to L1480 .


Chemical Reactions Analysis

The CFTR protein functions mainly as a chloride selective ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell . Mutations in CFTR often affect the three-dimensional structure of the protein and prevent CFTR from reaching the membrane .


Physical And Chemical Properties Analysis

The CFTR protein helps to maintain the balance of salt and water on many surfaces in the body, such as the surface of the lung . The CFTR protein is a particular type of protein called an ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell .

Mechanism of Action

The location of the CFTR protein, which is found in several organs, determines where the symptoms of CF occur . The organs that are typically involved in CF are the skin, pancreas, and lungs . In CF airways, decreased chloride transport is coupled with excess sodium reabsorption out of the airway surface liquid (ASL) .

Safety and Hazards

Cystic fibrosis occurs when the CFTR protein is either not made correctly, or not made at all . This leads to a buildup of thick mucus, which in turn leads to persistent lung infections, destruction of the pancreas, and complications in other organs .

properties

CAS RN

126880-72-6

Product Name

Cystic Fibrosis Transmembrane Conductance Regulator

Molecular Formula

C6H10O2

Molecular Weight

0

synonyms

Cystic Fibrosis Transmembrane Conductance Regulator

Origin of Product

United States

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